2-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride

Description

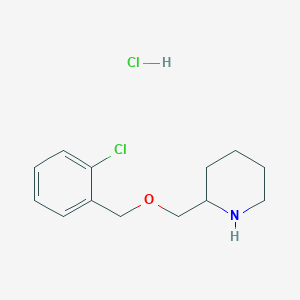

2-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride is a secondary amine derivative featuring a piperidine core substituted with a 2-chlorobenzyloxymethyl group. The compound is structurally characterized by a piperidine ring (a six-membered amine heterocycle) linked to a benzyl ether moiety with a chlorine atom at the ortho position of the phenyl ring. The hydrochloride salt enhances its solubility and stability, typical of many bioactive amine derivatives.

Properties

IUPAC Name |

2-[(2-chlorophenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c14-13-7-2-1-5-11(13)9-16-10-12-6-3-4-8-15-12;/h1-2,5,7,12,15H,3-4,6,8-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXRUOTXGCGNDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COCC2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of the chlorobenzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chlorinated benzyl group to a benzyl group or other reduced forms.

Substitution: The chlorinated benzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dechlorinated derivatives. Substitution reactions result in various substituted piperidine derivatives.

Scientific Research Applications

2-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving receptor binding and enzyme inhibition.

Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Piperidine derivatives are pharmacologically versatile, with modifications to the core structure significantly altering biological activity. Below is a detailed comparison of 2-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride with analogous compounds, categorized by substituent type and application:

Piperidine Derivatives with Aromatic Substituents

- GZ-274B (2,6-bis(2-(2-fluorophenyl)ethyl)piperidine hydrochloride): Structural Difference: Contains dual 2-fluorophenyl ethyl groups at the 2,6-positions of the piperidine ring. Activity: Inhibits vesicular monoamine transporter (VMAT) dopamine uptake, indicating neuropharmacological applications .

GZ-253B (2,6-bis(2-(4-methylphenyl)ethyl)piperidine hydrochloride) :

- Structural Difference : Features methyl-substituted phenyl rings.

- Activity : Demonstrates moderate VMAT inhibition but lower potency than fluorinated analogs .

- Key Contrast : Methyl groups increase lipophilicity but reduce electronic effects, highlighting the importance of halogen substituents (e.g., Cl, F) for target binding.

Piperidine Derivatives with Oxygen-Containing Substituents

GZ-273B (2,6-bis(2-(2-methoxyphenyl)ethyl)piperidine hydrochloride) :

- Structural Difference : Incorporates methoxy groups on phenyl rings.

- Activity : Shows reduced VMAT inhibition compared to halogenated analogs, likely due to decreased electron-withdrawing effects .

- Key Contrast : Methoxy groups may confer metabolic instability (via demethylation) compared to the hydrolytically stable chlorobenzyloxymethyl group in the target compound.

- Donepezil-like Derivatives (1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine): Structural Difference: Benzyl and benzoylamino substituents on the piperidine ring. Activity: Potent acetylcholinesterase inhibitors used in Alzheimer’s therapy . Key Contrast: The benzyloxymethyl group in 2-(2-Chloro-benzyloxymethyl)-piperidine may reduce CNS activity compared to donepezil’s benzylamine motif, which optimizes enzyme binding.

Piperidine Derivatives with Alkylating Substituents

- N-(2-Chloroethyl)piperidine Hydrochloride: Structural Difference: Chloroethyl group attached to the piperidine nitrogen. Key Contrast: The chloroethyl group confers DNA crosslinking capability, absent in the target compound’s benzyloxymethyl substituent.

Comparison with Non-Piperidine Chlorinated Heterocycles

- 2-(Chloromethyl)pyridine Hydrochloride :

Biological Activity

2-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a chloro-benzyl group. The presence of the chlorine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It may function as an agonist or antagonist, modulating receptor activity and influencing physiological processes. The specific pathways and molecular targets are still under investigation, but initial studies suggest significant effects on the central nervous system (CNS) pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Neurotransmitter Receptor Modulation : The compound has been studied for its effects on dopamine receptors, particularly D4 receptor antagonism, which is relevant for treating disorders like schizophrenia and ADHD .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is needed to confirm these effects and elucidate the mechanisms involved .

Data Table: Biological Activity Summary

Case Studies

-

D4 Receptor Antagonism :

A study highlighted the compound's ability to inhibit D4 receptor activity, demonstrating a Ki value indicating significant binding affinity. This suggests potential therapeutic applications in managing neuropsychiatric disorders . -

Antimicrobial Research :

Initial investigations into the compound's antimicrobial properties revealed that it could inhibit the growth of specific bacterial strains, warranting further exploration into its use as an antimicrobial agent .

Research Findings

-

Structure-Activity Relationship (SAR) :

Investigations into SAR have shown that modifications in the piperidine structure can significantly affect biological activity. Compounds with similar structures but varying substituents display different affinities for neurotransmitter receptors, illustrating the importance of chemical composition in pharmacological efficacy . -

Pharmacokinetics :

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Studies on metabolic stability indicate that while some derivatives exhibit good stability in liver microsomes, others show rapid degradation, impacting their viability as drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.